REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].O[C:14]1C=C(O)C=CC=1C(O)=O.CI.C(=O)([O-])[O-].[K+].[K+]>S1(CCCC1)(=O)=O>[OH:1][C:2]1[CH:11]=[C:10]([O:12][CH3:14])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)OC)C=CC(=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=CC(=C1)O
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
4.95 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
WAIT
|
Details
|
was continued for 14 hours
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
The excess of methyl iodide was evaporated
|
Type
|
ADDITION
|
Details
|
the mixture was poured into a mixture of ice and water (1 liter)
|
Type
|
FILTRATION
|
Details
|
The separated solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)OC)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |